- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)
953046-62-3 structure
Product Name:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Número CAS:953046-62-3
MF:C10H8FNO2
Megavatios:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
Update Time:2025-05-20
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Propiedades químicas y físicas
Nombre e identificación
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- Renchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- Clave inchi: IIYKJLFWWAQROU-UHFFFAOYSA-N
- Sonrisas: FC1C(C2C=C(CO)ON=2)=CC=CC=1
Atributos calculados
- Calidad precisa: 193.05390666g/mol
- Masa isotópica única: 193.05390666g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 191
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.3
- Xlogp3: 1.3
Propiedades experimentales
- Denso: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Very 微溶 (0.75 g/L) (25 ºC),
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130235-1g |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
$311 | 2021-08-05 | |
| TRC | F590008-10mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590008-50mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590008-100mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-0.25g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | ≥95% | 0.25g |
¥374.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | ≥95% | 1g |
¥1460.00 | 2025-04-11 | |
| Chemenu | CM130235-250mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95%+ | 250mg |
$113 | 2024-07-18 | |
| Chemenu | CM130235-1g |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95%+ | 1g |
$419 | 2024-07-18 | |
| Apollo Scientific | PC200593-1g |
[3-(2-Fluorophenyl)isoxazol-5-yl]methanol |
953046-62-3 | 96% | 1g |
£550.00 | 2023-09-02 | |
| abcr | AB449992-250 mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 250MG |
€231.60 | 2022-03-24 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referencia
- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition, Molecular Diversity, 2020, 24(2), 423-435
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Referencia
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring, Tetrahedron, 2016, 72(22), 2979-2987
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referencia
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine, Youji Huaxue, 2010, 30(9), 1366-1371
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
Referencia
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Zinc chloride
Referencia
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
Referencia
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Número de pedido:A859094
Estado del inventario:in Stock
Cantidad:1g/5g/500mg/250mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:16
Precio ($):327.0/1306.0/218.0/163.0
Correo electrónico:sales@amadischem.com
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Literatura relevante
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Pureza:99%/99%/99%/99%
Cantidad:1g/5g/500mg/250mg
Precio ($):327.0/1306.0/218.0/163.0